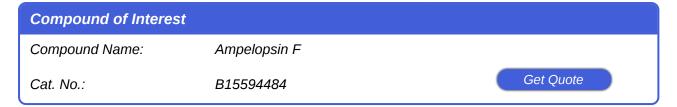


What is the chemical structure of Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025



Ampelopsin F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F is a naturally occurring oligostilbene with a complex polycyclic structure. This document provides a detailed overview of its chemical properties, including its definitive chemical structure, molecular formula, and key identifiers. It outlines the total synthesis of (+)-**Ampelopsin F**, providing a comprehensive experimental protocol. Furthermore, this guide summarizes the current knowledge on the biological activities of **Ampelopsin F**, with a focus on its antioxidant properties, and presents the available experimental methodologies. While the direct signaling pathways modulated by **Ampelopsin F** remain to be elucidated, this guide serves as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this intricate natural product.

Chemical Structure and Identification

Ampelopsin F is a resveratrol dimer characterized by a rigid tetracyclic core. It exists as at least two enantiomers, (+) and (-)-**Ampelopsin F**. The molecular formula for **Ampelopsin F** is $C_{28}H_{22}O_6$, with a corresponding molecular weight of approximately 454.5 g/mol .[1]

Table 1: Chemical Identifiers for (+)-Ampelopsin F



Identifier	Value	
IUPAC Name	(1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0 ² ,7.0 ¹⁰ ,1 ⁵]hexad eca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol	
Molecular Formula	C28H22O6	
Molecular Weight	454.5 g/mol	
SMILES	C1=CC(=CC=C1[C@H]2[C@H]3C(INVALID- LINK C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)O	
InChI	InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23- 25-19(9-17(31)11-21(25)33)28-24(14-3-7- 16(30)8-4-14)27(23)20-10-18(32)12- 22(34)26(20)28/h1-12,23-24,27- 34H/t23-,24?,27+,28-/m1/s1	
PubChem CID	46230189	

Note: A PubChem entry for (-)-**Ampelopsin F** lists a molecular formula of C29H22O6, however, this is likely an error as the accepted structure and the total synthesis of the enantiomer correspond to C28H22O6.

Table 2: Spectroscopic Data for Synthetic (±)-Ampelopsin F



¹H NMR (500 MHz, CD₃OD)	¹³C NMR (125 MHz, CD₃OD)
δ 7.23 (d, J = 8.5 Hz, 2H)	δ 157.9
δ 7.18 (d, J = 8.5 Hz, 2H)	δ 156.4
δ 6.99 (s, 1H)	δ 145.8
δ 6.80 (d, J = 8.5 Hz, 2H)	δ 145.5
δ 6.74 (d, J = 8.5 Hz, 2H)	δ 134.8
δ 6.68 (s, 1H)	δ 132.7
δ 6.55 (s, 1H)	δ 131.9
δ 6.33 (s, 1H)	δ 130.8
δ 4.51 (d, J = 6.0 Hz, 1H)	δ 129.1
δ 4.43 (d, J = 6.0 Hz, 1H)	δ 128.6
δ 4.28 (d, J = 6.0 Hz, 1H)	δ 116.2
δ 3.99 (d, J = 6.0 Hz, 1H)	δ 115.8
δ 115.4	
δ 114.1	
δ 61.2	_
δ 59.8	_
δ 54.1	_
δ 49.2	

Mass Spectrometry (HRMS-ESI):m/z [M+H]⁺ calcd for C₂₈H₂₃O₆: 455.1489; found: 455.1493.

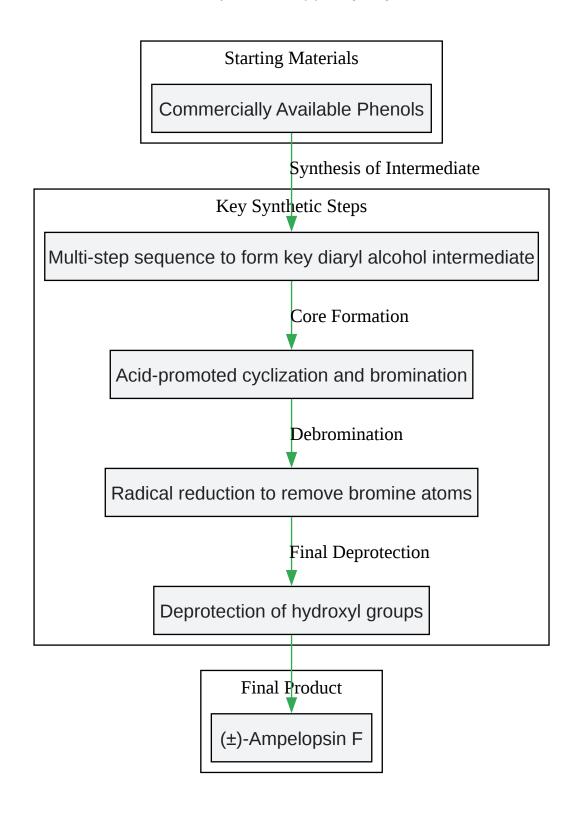
Experimental Protocols Total Synthesis of (±)-Ampelopsin F

The first total synthesis of (\pm) -Ampelopsin F was reported by Snyder and coworkers in 2007. The synthesis is a multi-step process culminating in the formation of the complex tetracyclic



core.[2][3][4]

Experimental Workflow for the Total Synthesis of (±)-Ampelopsin F



Click to download full resolution via product page



Caption: Key stages in the total synthesis of (\pm) -Ampelopsin F.

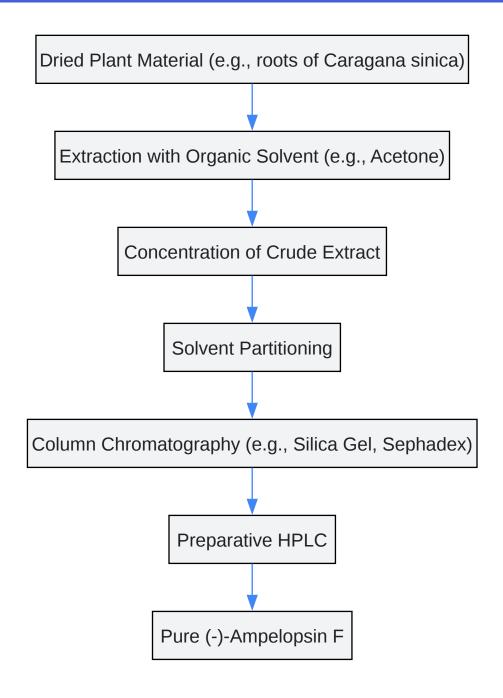
A detailed, step-by-step protocol for the synthesis is provided in the supporting information of the original publication by Snyder et al. and is recommended for researchers attempting to replicate this synthesis.

Isolation from Natural Sources

(-)-Ampelopsin F has been isolated from the roots of Caragana sinica. The general procedure involves extraction with an organic solvent, followed by a series of chromatographic separations to yield the pure compound.

General Isolation Workflow





Click to download full resolution via product page

Caption: A typical workflow for the isolation of **Ampelopsin F** from a natural source.

Antioxidant Activity Assays

The antioxidant potential of a compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to measure the radical scavenging capacity.



Protocol for DPPH Radical Scavenging Assay:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of **Ampelopsin F** in a suitable solvent.
- In a 96-well plate, add a specific volume of the **Ampelopsin F** solution to the DPPH solution.
- Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
- A control containing the solvent and DPPH solution is also measured.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition =
 [(Abs_control Abs_sample) / Abs_control] x 100
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of **Ampelopsin F**.

Protocol for ABTS Radical Cation Scavenging Assay:

- The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
- The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
- A specific volume of various concentrations of Ampelopsin F is added to the diluted ABTS++ solution.
- The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
- The percentage of inhibition is calculated similarly to the DPPH assay.



• The IC₅₀ value is then determined from the concentration-response curve.

Table 3: Reported Antioxidant Activity for Oligostilbenes from Caragana sinica

Compound	DPPH Scavenging Activity (IC50, μM)	Lipid Peroxidation Inhibitory Activity (IC50, μΜ)
(+)-Ampelopsin F	Moderate	Moderate
Caragasinin A	34.7 ± 1.0	-
Caraphenol B	-	89.1 ± 2.3
Caragasinin B	56.2 ± 1.5	65.4 ± 1.8

Note: Specific IC₅₀ values for (+)-**Ampelopsin F** were not explicitly provided in the cited literature, but its activity was characterized as moderate.

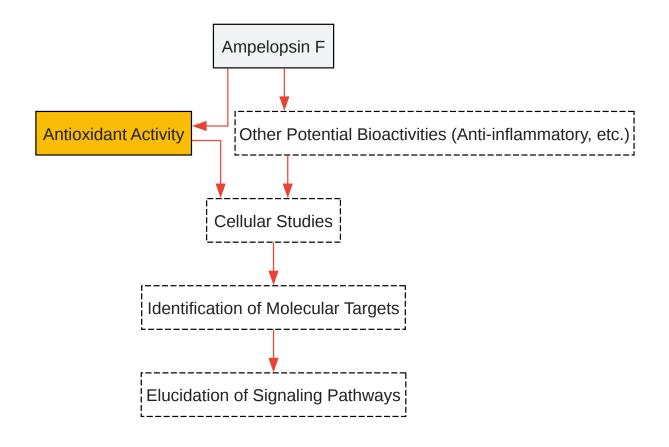
Biological Activity and Signaling Pathways

The biological activities of **Ampelopsin F** are not as extensively studied as those of its monomeric precursor, resveratrol. However, preliminary studies suggest that it possesses noteworthy antioxidant properties. As an oligostilbene, it is plausible that **Ampelopsin F** shares some of the broader biological effects attributed to this class of compounds, which include anti-inflammatory, neuroprotective, and cardioprotective activities.

To date, there is no direct evidence in the scientific literature implicating **Ampelopsin F** in the modulation of specific signaling pathways. Research in this area has predominantly focused on Ampelopsin (Dihydromyricetin), a flavonoid with a distinct chemical structure and biological profile. Therefore, the signaling pathways affected by **Ampelopsin F** remain an open area for future investigation.

Logical Relationship of Potential Research Areas





Click to download full resolution via product page

Caption: A proposed logical flow for future research on **Ampelopsin F**'s bioactivity.

Conclusion

Ampelopsin F is a structurally complex oligostilbene with demonstrated antioxidant properties. This guide has provided a detailed overview of its chemical structure, a comprehensive protocol for its total synthesis, and methodologies for assessing its biological activity. While the full spectrum of its pharmacological effects and the underlying molecular mechanisms, particularly its engagement with cellular signaling pathways, are yet to be explored, the information compiled herein provides a solid foundation for future research. The intricate architecture and biological potential of **Ampelopsin F** make it a compelling target for further investigation in the fields of medicinal chemistry and drug discovery.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. {Supplementary Data} [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Total Synthesis of Paucifloral F, Ampelopsin D, Isoampelopsin D, Quadrangularin A, Isopaucifloral F, Pallidol, Hemsleyanol E by Snyder [organic-chemistry.org]
- To cite this document: BenchChem. [What is the chemical structure of Ampelopsin F]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594484#what-is-the-chemical-structure-of-ampelopsin-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com